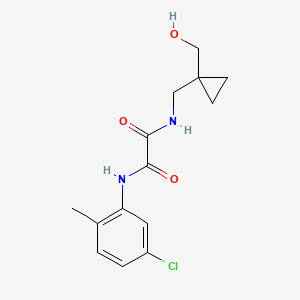

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Description

N1-(5-Chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. The N2-substituent features a hydroxymethylcyclopropylmethyl moiety, which introduces conformational rigidity due to the cyclopropane ring and hydrophilic hydroxyl functionality. While direct data on this compound are absent in the provided evidence, its structural class aligns with oxalamides studied for antiviral, enzymatic, and flavoring applications. The hydroxymethyl group may enhance solubility compared to non-polar analogs, while the cyclopropane ring could influence metabolic stability .

Properties

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c1-9-2-3-10(15)6-11(9)17-13(20)12(19)16-7-14(8-18)4-5-14/h2-3,6,18H,4-5,7-8H2,1H3,(H,16,19)(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKBZRSLJZQHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 5-chloro-2-methylphenylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with (1-(hydroxymethyl)cyclopropyl)methylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as converting the oxalamide moiety to an amine.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Antiviral Oxalamides (HIV Entry Inhibitors)

Compounds from and share the oxalamide core but differ in substituents. For example:

- N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15) : Features a thiazole-pyrrolidine hybrid at N2, enhancing binding to viral targets. Yield: 53%, HPLC purity: 95.0% .

- Compound 25 (N1-(4-fluorophenyl)-N2-...HCl) : Substituted with a fluorophenyl group and piperidine-thiazole moiety, showing 94.7% purity and antiviral activity .

Key Differences :

Umami Flavoring Oxalamides

Comparison :

- Unlike S336’s methoxybenzyl and pyridyl groups, the target compound’s chlorinated phenyl and cyclopropane substituents suggest divergent applications (e.g., pharmaceuticals vs. food additives).

Soluble Epoxide Hydrolase (sEH) Inhibitors

Key Contrast :

Physicochemical and Metabolic Properties

Table 1: Comparative Data of Oxalamide Derivatives

Observations :

- Yield and Purity : Antiviral oxalamides exhibit moderate yields (36–53%) but high purity (90–95%), suggesting robust synthetic protocols .

- Metabolism : Flavoring oxalamides like S336 resist amide hydrolysis, whereas alkylbenzamides undergo ester hydrolysis, highlighting structural influences on metabolic pathways .

Implications for Target Compound :

- If developed for food use, the target’s safety profile would require evaluation against S336’s NOEL. For pharmaceuticals, cyclopropane stability may reduce toxic metabolite risk.

Biological Activity

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique chemical structure characterized by a chloro-substituted phenyl ring and a cyclopropyl moiety, which may contribute to its biological effects.

- Molecular Formula : CHClNO

- Molecular Weight : 287.74 g/mol

- CAS Number : 1251686-48-2

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. A common route includes the reaction of 5-chloro-2-methylphenylamine with oxalyl chloride to form an oxalamide intermediate, which is then reacted with (1-(hydroxymethyl)cyclopropyl)methylamine under controlled conditions to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of several cancer cell lines, including A431 human epidermoid carcinoma cells. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell growth and survival.

Case Study: Inhibition of A431 Cell Line

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.75 | Inhibition of Stat3 phosphorylation |

The biological effects of this compound are thought to arise from its interactions with various molecular targets, including enzymes and receptors involved in crucial biological pathways. The exact targets and pathways remain under investigation but are believed to include:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic processes.

- Receptor Modulation : Interaction with cell surface receptors that regulate cellular signaling.

Summary of Studies

Several studies have focused on elucidating the biological activity and potential therapeutic applications of this compound:

- Antimicrobial Studies : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Anticancer Studies : Showed promising results in inhibiting tumor cell growth, particularly in skin cancer models.

- Mechanistic Studies : Ongoing research aims to clarify the specific molecular mechanisms through which this compound exerts its effects.

Future Directions

Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Potential areas for future investigation include:

- In vivo Studies : To assess efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.

- Clinical Trials : To evaluate therapeutic potential in humans.

Q & A

Q. What are the recommended synthetic routes for N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves a multi-step process:

- Step 1 : Preparation of intermediates like 5-chloro-2-methylphenylamine via nitration and reduction of a nitro precursor.

- Step 2 : Formation of the oxalamide core by reacting the amine with oxalyl chloride under inert conditions (e.g., dry dichloromethane, 0–5°C).

- Step 3 : Introduction of the cyclopropylmethyl group via nucleophilic substitution or coupling reactions. Optimization : Yield improvements require precise temperature control (<5°C during oxalylation), solvent selection (DMF for polar intermediates), and purification via flash chromatography .

| Critical Reaction Parameters | Examples |

|---|---|

| Temperature | 0–5°C (oxalylation), 50–80°C (cyclopropyl coupling) |

| Solvent | DCM (Step 2), DMF (Step 3) |

| Catalysts | Triethylamine (base), Pd(PPh₃)₄ (coupling) |

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent connectivity (e.g., distinguishing cyclopropyl protons at δ 1.10–2.20 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated [M+H⁺] = 335.81 vs. observed 336.12) .

- Infrared Spectroscopy (IR) : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹) . Purity Assessment : HPLC with UV detection (≥95% purity threshold) .

Advanced Research Questions

Q. How does the presence of the cyclopropylmethyl group influence the compound's reactivity and potential biological interactions?

- Steric Effects : The cyclopropane ring imposes strain, potentially hindering enzymatic degradation and enhancing metabolic stability .

- Hydrogen Bonding : The hydroxymethyl group (-CH₂OH) facilitates interactions with polar residues in target proteins (e.g., kinase active sites) .

- Electron Density Modulation : The cyclopropane’s conjugation with the oxalamide core may alter electron distribution, affecting binding affinity .

Q. What strategies can be employed to resolve contradictions in biological activity data across different experimental models?

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for variables like serum concentration .

- Cross-Validation : Compare results across orthogonal methods (e.g., SPR binding vs. enzymatic inhibition assays) .

- Data Normalization : Adjust for batch effects using internal standards (e.g., reference inhibitors with known IC₅₀ values) .

| Example Discrepancy | Resolution Approach |

|---|---|

| Variability in IC₅₀ values | Replicate assays in triplicate, use a common positive control (e.g., staurosporine) |

Q. What are the critical considerations for designing stability studies under varying pH and temperature conditions?

- pH Range : Test stability in physiologically relevant buffers (pH 2.0–7.4) to simulate gastric and plasma environments .

- Temperature Stress : Perform accelerated degradation studies (40–60°C) to predict shelf life .

- Analytical Endpoints : Monitor decomposition via LC-MS for byproduct identification (e.g., hydrolysis of the oxalamide bond) .

Q. How can molecular docking simulations be utilized to predict the compound's interaction with potential enzyme targets?

- Software Tools : Use AutoDock Vina or Schrödinger Suite for binding pose prediction .

- Target Selection : Prioritize enzymes with structural homology to known oxalamide targets (e.g., soluble epoxide hydrolase) .

- Validation : Compare docking scores with experimental binding data (e.g., Ki values from SPR) .

| Computational Parameters | Settings |

|---|---|

| Grid Box Size | 20 Å × 20 Å × 20 Å (centered on active site) |

| Scoring Function | MM-GBSA for free energy estimation |

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.